3-amino-2-(4-chlorophenyl)propanoic Acid

Description

Contextualization within Amino Acid Analogs in Chemical Research

Amino acids are fundamental organic compounds that serve as the primary building blocks of proteins. Beyond the canonical 20 proteinogenic amino acids, a vast class of molecules known as amino acid analogs exists. These are synthetic compounds that mimic the structure and function of natural amino acids but possess deliberate modifications to their chemical composition. acs.org Such alterations allow for the fine-tuning of physical and chemical properties. acs.org

In chemical research, amino acid analogs are invaluable tools. They are frequently used to investigate protein structure and function, probe enzyme mechanisms, and serve as foundational scaffolds in drug discovery. researchgate.net By incorporating these analogs into peptides, researchers can create molecules with enhanced stability against enzymatic degradation, a crucial attribute for therapeutic agents. nih.govtandfonline.com The study of β-amino acids, a specific class of these analogs, has become a significant focus in medicinal chemistry due to their potential to form stable secondary structures and their utility as intermediates for pharmaceuticals and agrochemicals. researchgate.net

Overview of Structural Features and their Academic Relevance

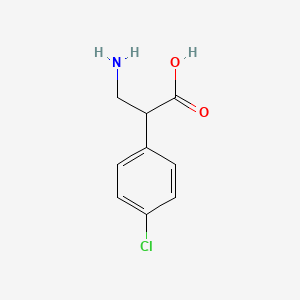

3-amino-2-(4-chlorophenyl)propanoic acid is a non-proteinogenic amino acid analog. Its chemical structure is characterized by a propanoic acid backbone with two key substitutions. An amino group (-NH2) is attached to the third carbon (C3), and a 4-chlorophenyl group (a benzene (B151609) ring with a chlorine atom at the para position) is attached to the second carbon (C2). nih.gov

This arrangement classifies the compound as a β-amino acid, as the amino group is bonded to the β-carbon relative to the carboxyl group. It is also a derivative of the amino acid phenylalanine, specifically a β-phenylalanine derivative (β-PAD), where a chlorine atom is substituted on the phenyl ring. nih.govtandfonline.com

The academic relevance of these features is significant. The β-amino acid structure provides increased conformational flexibility and resistance to proteolytic enzymes compared to natural α-amino acids. tandfonline.com The 4-chlorophenyl group introduces specific steric and electronic properties; the chlorine atom is an electron-withdrawing group that can influence the molecule's polarity, lipophilicity, and potential interactions with biological targets. nih.gov This combination of a β-amino acid scaffold and a substituted aromatic ring makes it a molecule of interest for synthetic and medicinal chemistry. nih.govtandfonline.com

Historical Perspective on Related Chemical Entities in Scientific Literature

The parent α-amino acid, phenylalanine, was first isolated in 1879 and synthesized in 1882. Research into its analogs, such as p-chlorophenylalanine (also known as Fenclonine), began decades later, primarily focusing on their roles as antimetabolites or enzyme inhibitors. nih.govwikipedia.org Fenclonine, an α-amino acid, is a well-studied irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis, and has been used extensively in scientific research to study the effects of serotonin depletion. wikipedia.orgcaymanchem.com

The synthesis of β-phenylalanine derivatives (β-PADs) has historically presented challenges, often resulting in low yields or requiring harsh reaction conditions. nih.gov However, their importance as structural motifs in natural products and as versatile building blocks for pharmaceuticals has driven the development of more advanced synthetic methods. tandfonline.com In recent years, significant progress has been made in metallocatalytic, asymmetric, and biocatalytic syntheses to improve the efficiency and enantioselectivity of β-PAD production, expanding their accessibility for research and development. nih.govtandfonline.com

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for β-phenylalanine derivatives is active, with a focus on their application as scaffolds for drug candidates and as components of peptidomimetics with enhanced biological stability and activity. nih.govtandfonline.com Substituted β-phenylalanine analogs are explored for various therapeutic areas. For instance, other chlorinated phenylalanine analogs have been investigated for their ability to be selectively transported by specific amino acid transporters, which is relevant for targeted drug delivery. nih.gov

Despite the broad interest in β-PADs, a thorough investigation into the specific properties and applications of this compound appears to be a gap in the scientific literature. While it is available from chemical suppliers and listed in chemical databases, indicating its use as a synthetic intermediate or building block, dedicated studies on its biological activity or unique chemical applications are not prominent. nih.govcphi-online.com This suggests that while the foundational chemistry of related compounds is well-established, this specific isomer remains an under-explored entity, representing an opportunity for future research to characterize its potential in areas such as materials science, catalysis, or as a precursor to novel bioactive molecules.

Chemical Data

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₉H₁₀ClNO₂ nih.gov |

| CAS Number | 15032-54-9 nih.gov |

| PubChem CID | 10726679 nih.gov |

| InChI Key | NCFOMSKIIHPPCQ-UHFFFAOYSA-N nih.gov |

| SMILES | C1=CC(=CC=C1C(CN)C(=O)O)Cl nih.gov |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 199.63 g/mol nih.gov |

| Form | Solid sigmaaldrich.com |

| Melting Point | 223 °C (decomposes) chemicalbook.com |

| XLogP3 | -1.2 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFOMSKIIHPPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Innovations for 3 Amino 2 4 Chlorophenyl Propanoic Acid

Stereoselective Synthesis of Enantiomers and Diastereomers of 3-amino-2-(4-chlorophenyl)propanoic Acid

Achieving stereocontrol in the synthesis of this compound is paramount for its potential applications. Methodologies to obtain specific enantiomers and diastereomers include asymmetric catalysis, diastereomeric salt resolution, and the use of chiral auxiliaries.

Asymmetric Catalysis Approaches in Chiral Synthesis

Asymmetric catalysis offers an efficient route to chiral β-amino acids by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively detailed in the available literature, methodologies developed for analogous β-aryl-β-amino acids can be considered.

One of the most powerful techniques is the asymmetric hydrogenation of β-enamino esters or β-acylaminoacrylates. Chiral metal complexes, typically with rhodium (Rh) or ruthenium (Ru) and chiral phosphine (B1218219) ligands, are effective for this transformation. For instance, the hydrogenation of (Z)-enamines has been successfully achieved with high enantioselectivity using chiral bisphosphine ligands. wiley-vch.de The general approach involves the reduction of a prochiral double bond to create one or two stereocenters with high fidelity.

Another significant method is the catalytic asymmetric Mannich reaction. This reaction forms a carbon-carbon bond by the addition of a nucleophile (like a silyl (B83357) ketene (B1206846) acetal) to an imine, guided by a chiral catalyst. Chiral Lewis acid complexes are often employed to catalyze this reaction, yielding β-amino acid derivatives with high stereoselectivity.

The table below summarizes representative results for the asymmetric synthesis of β-amino acid derivatives analogous to the target compound, illustrating the potential of these methods.

| Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ru(OAc)₂/(R)-BINAP | N-acyl-β-(amino)acrylate | N-acyl-β-amino acid | >90% | |

| Rh-BoPhoz | Alkyl-(E)-β-phenyl-α-(phthalimidomethyl)acrylate | Protected β²,³-amino acid | High | |

| Chiral Phosphoric Acid | α-hydroxy ester and amine | N-protected-α-amino ester | High | nih.gov |

This table presents data for the synthesis of analogous β-amino acid derivatives, not specifically this compound, to illustrate the efficacy of the described catalytic methods.

Diastereomeric Salt Resolution Techniques for Enantiopure Intermediates

Diastereomeric salt resolution is a classical and industrially viable method for separating enantiomers of a racemic mixture. libretexts.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the acid can be recovered by treating the salt with an achiral acid.

Commonly used chiral resolving agents for acidic compounds include alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic chiral amines. osi.lv

The general process of diastereomeric salt resolution is outlined below:

Reaction of the racemic acid with a stoichiometric amount of a chiral resolving agent in a suitable solvent.

Selective precipitation or crystallization of the less soluble diastereomeric salt.

Separation of the solid salt from the mother liquor (which is enriched in the more soluble diastereomeric salt).

Acidification of the separated salt to liberate the enantiomerically pure acid and recover the resolving agent.

The efficiency of such a resolution can be quantified by the yield and the enantiomeric excess of the obtained product, as demonstrated in studies on similar molecules. mdpi.com

Chiral Auxiliary Strategies in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. numberanalytics.com After the desired stereocenter(s) have been established, the auxiliary can be removed and often recovered for reuse. mdpi.com This strategy is widely used for the asymmetric synthesis of amino acids.

For the synthesis of β-amino acids, chiral oxazolidinones, such as those developed by Evans, are commonly employed. The auxiliary is first acylated with a suitable prochiral substrate. The chiral environment provided by the auxiliary then directs the diastereoselective reaction, for instance, a conjugate addition of a nucleophile to an α,β-unsaturated system.

In the context of synthesizing compounds like this compound, a potential strategy would involve the conjugate addition of an amine nucleophile to an α,β-unsaturated N-acyloxazolidinone bearing the 4-chlorophenyl group at the α-position. Subsequent removal of the chiral auxiliary would yield the desired β-amino acid.

The table below shows examples of chiral auxiliaries used in the asymmetric synthesis of β-amino acids.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Product Type | Reference |

| (S)-4-isopropyloxazolidin-2-one (Evans Auxiliary) | Conjugate Addition | High | (S)-2-alkyl-3-aminopropanoic acids | nih.gov |

| N-tert-butanesulfinamide (Ellman's Auxiliary) | Reduction of N-sulfinylketimines | High | Chiral amines/amino acids | osi.lv |

This table provides examples of the application of chiral auxiliaries in the synthesis of β-amino acids and their derivatives, illustrating the general applicability of this strategy.

Development of Novel Synthetic Routes to this compound

Convergent Synthesis Strategies

For this compound, a convergent approach could involve the synthesis of a 4-chlorophenylacetic acid derivative and a separate aminomethyl fragment. These two fragments could then be coupled together to form the final product. For example, a key C2-C3 bond-forming reaction could unite a fragment containing the C2-(4-chlorophenyl) unit with a C3-amino precursor. The specifics of such a route would depend on the chosen disconnection and the reactions used for fragment coupling.

Divergent Synthesis Strategies

In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry.

A divergent approach to synthesizing analogs of this compound could start from a common precursor, for instance, a β-lactam or a protected β-amino aldehyde. This central intermediate could then be subjected to various chemical transformations to introduce different substituents on the aromatic ring or to modify the carboxylic acid or amino group. For example, a common β-amino ester intermediate could be elaborated into a variety of derivatives, including the target compound, by modifying a placeholder group on the phenyl ring (e.g., via cross-coupling reactions) or by functionalizing the amino group. This allows for the efficient production of a range of related compounds from a single synthetic pathway. numberanalytics.com

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic-scale production, the focus is on developing reliable and efficient synthetic routes that can be performed with standard laboratory equipment. While specific literature on the optimization of this compound synthesis is limited, we can extrapolate from the synthesis of its constitutional isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, to understand key parameters for optimization. A common route to β-amino acids is the condensation of an aldehyde with a source of ammonia (B1221849) and a C2-synthon.

One established method for a related isomer involves the reaction of p-chlorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate. wiley-vch.de This reaction provides a good model for discussing optimization for academic-scale synthesis.

Key Parameters for Optimization:

Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. While ethanol (B145695) is a common choice, other polar protic or aprotic solvents could be screened to improve the solubility of intermediates and reagents. wiley-vch.de

Temperature and Reaction Time: The reaction temperature is a critical parameter. While reflux conditions are often employed to drive the reaction to completion, a systematic study of lower temperatures could reveal conditions that minimize side product formation. The reaction time should also be optimized to ensure complete conversion without unnecessary energy expenditure.

Stoichiometry of Reagents: The molar ratios of the starting materials are crucial. An excess of one reagent, such as ammonium acetate, may be necessary to push the equilibrium towards the product. A design of experiments (DoE) approach could be used to systematically vary the stoichiometry and identify the optimal ratios for maximizing the yield.

Catalyst Screening: While the aforementioned reaction often proceeds without a specific catalyst, the introduction of a Lewis or Brønsted acid catalyst could potentially lower the activation energy and allow for milder reaction conditions.

Illustrative Data for Optimization of a Related Synthesis:

To illustrate the effect of reaction conditions on yield, the following table presents hypothetical data based on common optimization strategies for similar reactions.

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Aldehyde:Malonic Acid:NH4OAc) | Yield (%) |

| 1 | Ethanol | Reflux | 8 | 1:1:1.3 | 65 |

| 2 | Isopropanol | Reflux | 8 | 1:1:1.3 | 68 |

| 3 | Ethanol | 60 | 12 | 1:1:1.3 | 55 |

| 4 | Ethanol | Reflux | 8 | 1:1.2:1.5 | 72 |

This is a hypothetical data table for illustrative purposes.

A plausible route to the target compound, this compound, could involve a modified Strecker synthesis starting from 2-(4-chlorophenyl)acetaldehyde or a Mannich-type reaction. Optimization of these routes would follow similar principles of systematically varying the reaction parameters.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be considered.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of these with more benign alternatives is a key principle of green chemistry. For instance, water or bio-based solvents like ethanol could be prioritized. chemicalbook.com In some cases, solvent-free reactions can be developed, which significantly reduces waste. organic-chemistry.org

Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption.

Homogeneous and Heterogeneous Catalysis: The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, can simplify product purification and reduce waste.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly approach to synthesis. For the synthesis of β-amino acids, enzymes such as ammonia lyases or transaminases could be employed. frontiersin.org Enzymatic reactions are typically performed in aqueous media under mild conditions, making them an attractive green alternative. nih.gov Recent research has focused on dual-enzyme cascade systems for the efficient biosynthesis of β-alanine from simple starting materials, a strategy that could potentially be adapted for substituted analogues. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Strecker or Mannich synthesis can have high atom economy if optimized correctly. masterorganicchemistry.comwikipedia.org

Renewable Feedstocks: While the starting materials for this specific compound are typically derived from petrochemical sources, a broader green chemistry perspective would encourage the development of synthetic pathways from renewable feedstocks where possible.

Innovations in Green Synthesis:

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can be used as recyclable reaction media and catalysts. Their negligible vapor pressure reduces air pollution. Task-specific ionic liquids have been designed to catalyze reactions like the Mannich reaction efficiently.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat transfer, better reaction control, and enhanced safety. They can also facilitate the use of immobilized catalysts and simplify downstream processing.

Comparison of Potential Synthetic Routes based on Green Chemistry Principles:

| Synthetic Route | Green Advantages | Potential Drawbacks |

| Modified Strecker Synthesis | High atom economy, potential for one-pot reaction. | Use of toxic cyanides. |

| Mannich-type Reaction | Can be performed in greener solvents, potential for catalytic and asymmetric versions. | May require stoichiometric amounts of reagents if not well-optimized. |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, aqueous media, biodegradable catalyst. | Enzyme availability and stability can be a challenge; substrate scope may be limited. |

| Palladium-Catalyzed C-H Arylation | High efficiency and regioselectivity, potential for lower waste. | Use of a heavy metal catalyst, which needs to be recycled. acs.org |

By focusing on these principles and innovative technologies, the synthesis of this compound can be approached in a manner that is both efficient for academic-scale production and environmentally responsible.

Chemical Transformations and Derivative Synthesis of 3 Amino 2 4 Chlorophenyl Propanoic Acid

Synthesis of Amide Derivatives of 3-amino-2-(4-chlorophenyl)propanoic Acid

The synthesis of amide derivatives from the carboxylic acid moiety of this compound is a common strategy to explore SAR. This transformation is typically achieved through standard peptide coupling reactions. The carboxylic acid is first activated, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), to form a reactive intermediate that readily reacts with a primary or secondary amine. wiley-vch.de

A specific example involves the reaction of 3-amino-3-(4-chlorophenyl)propanoic acid with benzoyl chloride under basic conditions, which results in N-acylation of the amino group, but similar principles apply to forming amides at the carboxyl group if the amino group is appropriately protected. cphi-online.com The general approach involves reacting the N-protected amino acid with an amine in the presence of a coupling agent. A variety of amines can be utilized, leading to a diverse set of amide derivatives, which allows for systematic modification of the compound's properties.

Table 1: Representative Amide Derivatives and Synthesis Methods

| Derivative Name | Reactants | Key Reagents/Conditions |

|---|---|---|

| N-Benzyl-3-amino-2-(4-chlorophenyl)propanamide | N-protected this compound, Benzylamine | DCC, DMAP |

| 3-Amino-2-(4-chlorophenyl)-N-phenylpropanamide | N-protected this compound, Aniline | EDC, HOBt |

This table is illustrative and based on common organic synthesis reactions.

Esterification and Carboxylic Acid Modifications of this compound

Esterification of the carboxylic acid group is a fundamental transformation used to enhance lipophilicity, improve cell membrane permeability, or develop prodrugs. The synthesis of simple alkyl esters, such as methyl or ethyl esters, can be accomplished through Fischer esterification, where the amino acid is heated in the corresponding alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., HCl or H₂SO₄). ulisboa.ptresearchgate.net For instance, methyl R-3-amino-3-(4-chlorophenyl)propanoate has been prepared by refluxing the parent acid in methanol. yakhak.org

More complex esters, such as the allyl ester of 3-(benzamido)-3-(4-chlorophenyl)propanoic acid, have also been synthesized. cphi-online.com Beyond esterification, the carboxylic acid can be converted to other functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) can transform an ester derivative into the corresponding hydrazide, which serves as a versatile intermediate for synthesizing more complex heterocyclic derivatives. nbinno.comfrontiersin.org Conversely, esters can be hydrolyzed back to the parent carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) (LiOH). ulisboa.ptnbinno.com

Table 2: Examples of Esterification and Related Modifications

| Derivative Type | Reactants | Key Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Methyl Ester | This compound, Methanol | HCl (catalytic), Reflux | -COOCH₃ |

| Allyl Ester | This compound, Allyl alcohol | Acid catalyst | -COOCH₂CH=CH₂ |

| Hydrazide | Methyl 3-amino-2-(4-chlorophenyl)propanoate, Hydrazine hydrate | Ethanol (B145695), Reflux | -CONHNH₂ |

Modifications of the Amino Functionality in this compound

The primary amino group in this compound is a key site for modification to modulate biological activity and physicochemical properties. Common modifications include acylation, sulfonylation, and alkylation.

N-Acylation: The amino group can be readily acylated to form amides. For example, benzoylation can be achieved by reacting the amino acid with benzoyl chloride in the presence of a base, yielding the N-benzoyl derivative. cphi-online.com This strategy is often used to introduce various substituents to probe interactions with biological targets.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), under basic conditions yields N-tosylated derivatives. An example of a related compound is N-(4-chlorophenyl)-N-tosyl-beta-alanine. thieme-connect.com

N-Arylation: The amino group can also undergo arylation. For instance, the synthesis of 3-[(4-chlorophenyl)amino]propanoic acid involves the reaction of p-chloroaniline with acrylic acid, demonstrating the formation of an N-aryl bond. mdpi.com

Aromatic Ring Functionalization and Substitution Patterns

Altering the substitution pattern on the 4-chlorophenyl ring is a critical strategy for investigating SAR. The electronic and steric properties of the substituent at the para position can influence receptor binding and metabolic stability. Research on analogues of the related compound baclofen (B1667701) has explored replacing the chloro group with other functionalities or introducing additional substituents. mdpi.com

For example, analogues with ethynyl (B1212043) and iodo groups at the para-position have been synthesized to probe the effects of different substituents on GABAB receptor agonist activity. ulisboa.pt The synthesis of these analogues often starts from a correspondingly substituted benzaldehyde, which is then carried through a multi-step sequence to build the aminopropanoic acid side chain. researchgate.netmdpi.com Furthermore, isomers with different substitution patterns, such as 3-amino-2-(3-chlorophenyl)propanoic acid, have been investigated to understand the importance of the substituent's position on the phenyl ring. orgsyn.org Rigid analogues, where the p-chlorophenyl ring is incorporated into a cyclic system to restrict conformational flexibility, have also been synthesized to mimic potential bioactive conformations. nih.gov

Exploration of Prodrug Strategies and their Chemical Synthesis

Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This strategy is often employed to overcome poor pharmacokinetic properties such as low solubility, poor permeability, or rapid metabolism. researchgate.net For a compound like this compound, which contains both carboxylic acid and amino functionalities, several prodrug strategies are feasible.

The most common approach for carboxylic acid-containing drugs is esterification to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing passive diffusion across biological membranes. researchgate.net The synthesis of these ester prodrugs follows standard esterification procedures, as detailed in section 3.2. Once absorbed, these esters are designed to be hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid. researchgate.net

Another strategy involves modifying the amino group. Amino acids can be used as promoieties to create prodrugs that target specific amino acid transporters, potentially increasing uptake in certain tissues. researchgate.net The chemical synthesis would involve forming a cleavable bond, such as an amide or a carbamate (B1207046) linkage, between the drug's amino group and a carrier amino acid.

Combinatorial Synthesis and Library Generation based on this compound Scaffolds

The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening and SAR studies. By systematically varying the substituents at the three points of diversity (amino group, carboxyl group, and aromatic ring), large numbers of analogues can be synthesized.

For example, a library of amide derivatives can be generated by parallel synthesis, reacting an N-protected version of the core scaffold with a diverse collection of amines (as described in section 3.1). Similarly, a library of ester derivatives can be created using a variety of alcohols. By combining these modifications, a matrix of compounds can be produced. Studies on related structures have reported the synthesis of a series of compounds to investigate their biological activities. For instance, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized and screened for antimicrobial activity. Another study synthesized fifteen 3-substituted phenyl-4-aminobutyric acids to find more potent muscle relaxants. mdpi.com These approaches accelerate the drug discovery process by allowing for the rapid exploration of the chemical space around a promising lead compound.

Investigation of R-DAP and S-DAP Derivatives in Research

The chiral center at the C2 position of this compound means it exists as two enantiomers: (R)- and (S)-. In pharmacology, it is common for enantiomers of a chiral drug to exhibit different biological activities, potencies, and metabolic profiles. nih.gov The investigation of individual enantiomers is therefore crucial. The term "DAP" in this context likely refers to a project-specific name for this or a related derivative.

Research on the closely related drug baclofen [4-amino-3-(4-chlorophenyl)butanoic acid] provides a strong precedent. The pharmacological activity of racemic baclofen resides almost exclusively in the (R)-enantiomer. mdpi.com Studies have shown that (R)-baclofen is significantly more potent than the (S)-enantiomer. In some cases, the enantiomers can even have opposing effects; for example, (R)-baclofen was found to suppress alcohol intake in animal models, whereas (S)-baclofen stimulated it. ulisboa.ptmdpi.com

The synthesis of enantiomerically pure derivatives is a key focus of research. Methods include:

Chiral Resolution: Separation of a racemic mixture using a chiral resolving agent, such as D-tartaric acid, or through enzymatic methods.

Asymmetric Synthesis: Building the molecule from the ground up using chiral auxiliaries, chiral catalysts, or starting from a chiral pool (e.g., a naturally occurring amino acid) to control the stereochemistry at the desired center. mdpi.com For example, asymmetric synthetic strategies for (R)-baclofen often involve asymmetric Michael additions or catalytic asymmetric hydrogenation. mdpi.com

These stereoselective syntheses are essential for obtaining pure enantiomers to accurately assess their individual pharmacological and toxicological profiles, leading to the development of safer and more effective single-enantiomer drugs. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Baclofen |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| (R)-3-amino-3-(4-chlorophenyl)propanoate |

| Lithium hydroxide (LiOH) |

| p-toluenesulfonyl chloride (TsCl) |

| (R)-baclofen |

| (S)-baclofen |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-amino-2-(4-chlorophenyl)propanoic acid. Both ¹H (proton) and ¹³C NMR are utilized to map the carbon-hydrogen framework and confirm the connectivity of atoms.

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide detailed information about the electronic environment and proximity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the methine (CH) proton at the C2 position, and the methylene (B1212753) (CH₂) protons of the aminomethyl group. The protons of the carboxylic acid (-COOH) and amine (-NH₂) groups often appear as broad singlets and can be exchangeable with deuterium, a feature used to confirm their identity.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will correspond to a distinct signal in the spectrum. This technique is crucial for confirming the presence of all nine carbon atoms in their expected chemical environments, from the sp² carbons of the aromatic ring to the sp³ carbons of the propanoic acid chain and the carbonyl carbon of the carboxylic acid group.

Purity assessment is also achieved via NMR. The presence of unexpected signals can indicate impurities, and the integration of these signals relative to the main compound's signals can be used for quantification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.2 - 7.5 | Doublet, Doublet |

| Methine (CH ) | 3.5 - 3.9 | Triplet |

| Methylene (CH₂ NH₂) | 3.1 - 3.4 | Doublet |

| Amine (NH₂ ) | Variable (Broad) | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C =O) | 170 - 180 |

| Aromatic (C-Cl) | 132 - 136 |

| Aromatic (C -H) | 128 - 131 |

| Aromatic (Quaternary) | 138 - 142 |

| Methine (C H) | 45 - 55 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. The calculated molecular weight of this compound (C₉H₁₀ClNO₂) is 199.63 g/mol , with a monoisotopic mass of approximately 199.04 Da.

In addition to determining the molecular mass, MS provides structural information through fragmentation analysis. When the molecular ion is subjected to energy (e.g., in tandem MS/MS techniques), it breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and helps to confirm the identity of its constituent parts.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 199/201 | [M+H]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 154/156 | [M - COOH]⁺ (Loss of carboxyl group) |

| 125/127 | [C₈H₈Cl]⁺ (Chlorophenyl ethyl fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency (wavenumber), providing a molecular fingerprint.

For this compound, IR spectroscopy would confirm the presence of the amine, carboxylic acid, and chlorophenyl groups. The O-H stretch of the carboxylic acid is typically a very broad absorption, while the N-H stretch of the primary amine appears as distinct peaks. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations, such as the breathing mode of the aromatic ring.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (Broad) |

| Amine | N-H stretch | 3400 - 3250 |

| Alkane C-H | C-H stretch | 3000 - 2850 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Carbonyl | C=O stretch | 1725 - 1700 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a chiral center at the C2 carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. googleapis.comgoogle.com

Enantiomers, being optically active, will interact differently with circularly polarized light. The two enantiomers of this compound would be expected to produce CD spectra that are exact mirror images of each other. This technique is therefore highly valuable for distinguishing between enantiomers and for determining the enantiomeric purity of a sample. google.com The shape and sign (positive or negative) of the CD spectrum can also provide insights into the molecule's conformation in solution. googleapis.com

High-Performance Liquid Chromatography (HPLC) for Purity, Enantiomeric Excess Determination, and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, HPLC methods are critical for assessing chemical purity and determining the enantiomeric excess (e.e.).

A reversed-phase HPLC method, typically using a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is commonly developed to assess purity. The method separates the main compound from any synthesis-related byproducts or degradation products. The area of the peak corresponding to the compound relative to the total area of all peaks is used to calculate its purity. Impurity profiling involves identifying and quantifying these minor components.

Chiral Stationary Phase Chromatography

To determine the enantiomeric excess, a specialized form of HPLC is required that utilizes a Chiral Stationary Phase (CSP). These phases are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation.

The selection of the appropriate CSP is crucial for achieving separation. For amino acid derivatives like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs (which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions) are often effective. By separating the (R)- and (S)-enantiomers, the ratio of their peak areas can be calculated to provide a precise measurement of the enantiomeric excess.

Table 5: Exemplar HPLC Method Parameters for Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® AD-H or Whelk-O® 1 |

| Mobile Phase | Acetonitrile : Water with 0.1% TFA | Hexane : Ethanol (B145695) : TFA (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~220 nm | UV at ~220 nm |

| Column Temp. | 25 °C | 25 °C |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise location of every atom.

This technique provides unambiguous confirmation of the molecule's connectivity and, crucially for a chiral compound, its absolute stereochemistry (i.e., whether the sample is the (R)- or (S)-enantiomer). Furthermore, it reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It also elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. While obtaining a suitable single crystal can be challenging, a successful crystallographic analysis provides an unparalleled level of structural detail.

Computational Chemistry and Theoretical Investigations of 3 Amino 2 4 Chlorophenyl Propanoic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

A molecular docking study of 3-amino-2-(4-chlorophenyl)propanoic acid would involve simulating its interaction with the binding site of a relevant protein target. Given its structural similarity to other neuroactive compounds, a likely target would be the Gamma-Aminobutyric Acid (GABA) receptor or related transporters. The study would predict the binding energy, which correlates with binding affinity, and identify the key amino acid residues involved in the interaction. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results would help hypothesize its mechanism of action and guide the design of more potent derivatives.

Illustrative Research Findings:

A hypothetical docking study of this compound against a GABA receptor model could yield data on binding energies and key interactions.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| GABAA Receptor | -7.5 | Arg120, Tyr205, Phe200 | Hydrogen Bond, π-π Stacking |

| GABAB Receptor | -6.8 | Ser246, Trp278, Tyr366 | Hydrogen Bond, Hydrophobic |

| GABA Transporter 1 (GAT1) | -8.2 | Tyr140, Gly141, Ser396 | Electrostatic, Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, electrostatic potential, and various reactivity descriptors.

For this compound, DFT calculations would provide insights into its intrinsic chemical nature. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, mapping the molecular electrostatic potential (MEP) would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic reactions or intermolecular interactions.

Illustrative Research Findings:

The following table presents hypothetical data from a DFT study on this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.45 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.21 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.24 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.12 Debye | Indicates a polar molecule. |

| Mulliken Atomic Charges | O(carboxyl): -0.65, N(amino): -0.88 | Highlights nucleophilic centers on oxygen and nitrogen atoms. |

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. As the biological activity of a molecule is highly dependent on its 3D shape, understanding its preferred conformations is critical.

A study on this compound would involve systematically rotating its single bonds (e.g., the C-C bonds in the propanoic acid backbone and the bond connecting the phenyl ring) to generate a potential energy surface. Energy minimization calculations would then identify the low-energy, stable conformers. This information is vital for understanding which shape the molecule is likely to adopt when interacting with a biological receptor. The global minimum energy conformer is the most stable state, but other low-energy conformers may also be biologically relevant.

Illustrative Research Findings:

A conformational search could identify several stable conformers, with their relative energies indicating their population at equilibrium.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-C) | Dihedral Angle (C-C-C-Ar) | Description |

|---|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -65° | 85° | Folded conformation |

| 2 | 1.25 | 178° | 92° | Extended conformation |

| 3 | 2.10 | 68° | -88° | Alternative folded conformation |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility, solvation, and interaction dynamics of a molecule in a biological environment (e.g., in water or a lipid bilayer).

An MD simulation of this compound, typically solvated in a box of water molecules, would show how the molecule behaves over nanoseconds or microseconds. Key analyses would include calculating the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions. Such simulations can also be used to study the process of ligand binding to or unbinding from a receptor, providing a more dynamic picture than static docking.

Illustrative Research Findings:

Analysis of a hypothetical 100 ns MD simulation could provide the following insights into the molecule's dynamics in an aqueous solution.

| Analyzed Parameter | Result | Interpretation |

|---|---|---|

| Average RMSD of Backbone | 1.8 Å | The molecule maintains a relatively stable core structure over the simulation time. |

| RMSF of Amino Group | 2.5 Å | The aminomethyl group shows high flexibility, allowing it to explore different orientations. |

| RMSF of Phenyl Ring | 1.2 Å | The chlorophenyl ring exhibits restricted rotation, indicating some steric hindrance. |

| Radial Distribution Function (g(r)) of Water around Amino N | Peak at 2.8 Å | Indicates a strong, stable hydration shell and potential for hydrogen bonding with water. |

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for optimizing lead compounds in drug design.

A SAR study of this compound would involve synthesizing and testing a series of derivatives with modifications at key positions, such as the phenyl ring (e.g., changing the chloro- substituent to other groups), the amino group, or the carboxylic acid. A QSAR model would then be built by correlating the measured biological activity with calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters). Such a model, often expressed as a mathematical equation, can predict the activity of new, unsynthesized derivatives, thereby streamlining the discovery process.

Illustrative Research Findings:

A hypothetical QSAR study on a series of phenyl-substituted derivatives could lead to a model like the one below, where activity is correlated with electronic (σ) and hydrophobic (π) parameters of the substituent.

| Derivative Substituent (at para-position) | Hansch π | Hammett σ | Observed Activity (IC50, µM) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 15.2 |

| -Cl (Parent Compound) | 0.71 | 0.23 | 8.5 |

| -F | 0.14 | 0.06 | 12.1 |

| -CH3 | 0.56 | -0.17 | 10.4 |

| -NO2 | -0.28 | 0.78 | 5.3 |

Resulting QSAR Equation: log(1/IC50) = 0.65(π) + 1.12(σ) + 4.98 This hypothetical equation suggests that both hydrophobicity and electron-withdrawing character on the phenyl ring increase the biological activity of the compound.

Biological Activity and Molecular Mechanisms in Vitro and Cellular Studies

Investigation of Enzyme Inhibition Profiles (e.g., AKT protein kinase inhibition)

The investigation into the enzyme inhibition profile of a novel compound is a critical step in drug discovery. The AKT protein kinase, a key regulator of cell survival and proliferation, is a frequent target in cancer research. Methodologies to assess the inhibitory potential of 3-amino-2-(4-chlorophenyl)propanoic acid against AKT and other enzymes would typically include the following:

To determine if this compound acts as an enzyme inhibitor, researchers would perform in vitro enzyme assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. By varying the concentrations of the substrate and the potential inhibitor, key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined. The inhibition constant (Ki) can then be calculated to quantify the potency of the inhibitor.

Table 1: Hypothetical Data from an In Vitro Enzyme Inhibition Assay for this compound against AKT Protein Kinase

| Concentration of this compound (µM) | Enzyme Activity (% of Control) | Inhibition (%) |

| 0.1 | 98.5 | 1.5 |

| 1 | 85.2 | 14.8 |

| 10 | 52.1 | 47.9 |

| 50 | 25.8 | 74.2 |

| 100 | 10.3 | 89.7 |

Note: This table is for illustrative purposes only. No such data has been published for this compound.

Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor or enzyme. In this technique, a radiolabeled ligand known to bind to the target of interest is used. The ability of this compound to displace the radioligand from its binding site would be measured, providing an indication of its binding affinity. The data is typically used to calculate the half-maximal inhibitory concentration (IC50), which can be converted to a Ki value.

Competition binding experiments are a type of radioligand binding assay where the unlabeled compound of interest (in this case, this compound) competes with a radiolabeled ligand for binding to a target. By measuring the amount of radiolabeled ligand that is displaced at various concentrations of the unlabeled compound, the affinity of the test compound for the target can be determined.

Cellular Assays for Biological Response and Target Engagement

Following in vitro characterization, the next step is to assess the biological effects of the compound in a cellular context.

Cell-free systems, which contain the necessary cellular machinery for processes like transcription and translation but lack intact cells, can be used to dissect the specific molecular mechanisms of a compound's action. These systems would allow researchers to study the direct effects of this compound on specific cellular pathways without the complexities of a whole-cell environment.

To investigate the potential of this compound in diseases characterized by excessive cell proliferation, such as cancer, studies would be conducted using relevant cancer cell lines. Researchers would expose these cells to varying concentrations of the compound and assess its effects on cell viability, proliferation, and apoptosis.

Table 2: Illustrative Data from a Cell Viability Assay in a Hyperproliferative Disease Model

| Cell Line | Treatment Concentration of this compound (µM) | Cell Viability (% of Control) |

| Cancer Cell Line A | 1 | 95.3 |

| Cancer Cell Line A | 10 | 72.8 |

| Cancer Cell Line A | 50 | 45.1 |

| Cancer Cell Line A | 100 | 21.6 |

| Normal Cell Line | 100 | 92.5 |

Note: This table is for illustrative purposes only and does not represent published data for this compound.

Mechanistic Pathways of Interaction with Biological Systems at the Molecular Level

In vitro studies have identified this compound as a specific but weak antagonist of the Gamma-aminobutyric acid (GABA) type B (GABAB) receptor. GABAB receptors are metabotropic G-protein coupled receptors that mediate the inhibitory effects of GABA in the central and peripheral nervous system. The antagonist activity of this compound at the GABAB receptor has been quantified with a pA2 value of 3.5. uq.edu.au The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of the antagonist's potency.

The molecular interaction of this compound with the GABAB receptor likely involves competitive binding at the same site as the endogenous agonist GABA and other synthetic agonists like baclofen (B1667701). However, unlike agonists that stabilize the active conformation of the receptor, this compound is proposed to bind to the receptor without inducing the conformational change necessary for G-protein activation and downstream signaling. This prevents the receptor from being activated by GABA, thereby antagonizing its inhibitory effects.

Interactive Data Table: In Vitro Activity of this compound and Related Compounds

| Compound | Target Receptor | Activity | Potency (pA₂) |

| This compound | GABAB | Antagonist | 3.5 uq.edu.au |

| 2-amino-2-(4-chlorophenyl)ethanesulfonic acid | GABAB | Antagonist | 4.0 uq.edu.au |

| 2-amino-2-(4-chlorophenyl)ethylphosphonic acid | GABAB | Antagonist | 3.8 uq.edu.au |

Structure-Biological Activity Relationships of this compound Derivatives

The structure-activity relationship (SAR) of compounds related to this compound highlights the critical role of specific chemical moieties in determining the nature and potency of their interaction with the GABAB receptor.

A key comparison can be made with its close structural analog, baclofen (3-amino-2-(4-chlorophenyl)butanoic acid), which is a potent GABAB receptor agonist. The primary structural difference between this compound and baclofen is the length of the carbon chain extending from the chiral center. The shorter propanoic acid chain in the title compound, as opposed to the butanoic acid chain in baclofen, appears to be a key determinant of its antagonist versus agonist activity.

Furthermore, modification of the carboxylic acid group in related structures influences potency. For instance, replacing the carboxylic acid with a sulfonic acid or a phosphonic acid group, as seen in 2-amino-2-(4-chlorophenyl)ethanesulfonic acid and 2-amino-2-(4-chlorophenyl)ethylphosphonic acid respectively, results in a slight increase in antagonist potency at the GABAB receptor. uq.edu.au

Another informative derivative is 3-amino-2-(4-chlorophenyl)-nitropropane, where the carboxylic acid is replaced by a nitro group. This modification converts the molecule into a GABAB receptor agonist, albeit less potent than baclofen in most assays. nih.gov This demonstrates that the acidic carboxyl group is not essential for binding to the receptor but is crucial in defining the nature of the pharmacological activity (agonist vs. antagonist).

Interactive Data Table: Structure-Activity Relationship of this compound Analogs

| Compound Name | Core Structure | Key Modification | Receptor Activity |

| This compound | 2-(4-chlorophenyl)-β-alanine | - | GABAB Antagonist uq.edu.au |

| Baclofen | 2-(4-chlorophenyl)-γ-aminobutyric acid | Extended carbon chain | GABAB Agonist |

| 3-amino-2-(4-chlorophenyl)-nitropropane | 2-(4-chlorophenyl)propylamine | Carboxylic acid replaced by nitro group | GABAB Agonist nih.gov |

Evaluation as Pharmacological Standards in New Biological Assay Development

There is no publicly available scientific literature to suggest that this compound has been evaluated or is currently used as a pharmacological standard in the development of new biological assays. While its defined, albeit weak, antagonist activity at the GABAB receptor could theoretically allow it to be used as a reference compound in certain contexts, there is no evidence of such utilization in the reviewed literature.

Metabolic Studies and Biotransformation Pathways Research Context

In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of a compound's metabolic fate typically involves in vitro studies to determine its metabolic stability. For 3-amino-2-(4-chlorophenyl)propanoic acid, this would involve incubation with liver microsomes or hepatocytes, which contain the key enzyme systems responsible for drug metabolism. The rate of disappearance of the parent compound over time provides an indication of its metabolic stability and helps in predicting its in vivo half-life.

While specific experimental data for this compound is not available, it is anticipated that its metabolic stability would be influenced by the chemical properties of its functional groups: the primary amine, the carboxylic acid, and the chlorophenyl ring. The identification of metabolites formed during these in vitro incubations is crucial for understanding the biotransformation pathways. This is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Metabolic Pathway | Putative Metabolite | Enzymes Potentially Involved |

| Phase I | ||

| Oxidative Deamination | 3-oxo-2-(4-chlorophenyl)propanoic acid | Monoamine Oxidase (MAO), Cytochrome P450 (CYP) |

| Aromatic Hydroxylation | 3-amino-2-(4-chloro-hydroxyphenyl)propanoic acid | Cytochrome P450 (CYP) |

| Phase II | ||

| Glucuronidation | This compound-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Acyl-CoA Formation | 3-amino-2-(4-chlorophenyl)propanoyl-CoA | Acyl-CoA Synthetases |

Enzymatic Biotransformation Pathways of this compound

The biotransformation of this compound is likely to proceed through several enzymatic pathways.

Phase I Metabolism:

Oxidative Deamination: The primary amino group is a potential site for oxidative deamination, a reaction catalyzed by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes. This would lead to the formation of an aldehyde intermediate, which would be subsequently oxidized to a carboxylic acid, yielding 3-oxo-2-(4-chlorophenyl)propanoic acid.

Aromatic Hydroxylation: The 4-chlorophenyl ring can undergo hydroxylation, mediated by CYP enzymes, to introduce a hydroxyl group onto the aromatic ring. This would result in the formation of 3-amino-2-(4-chloro-hydroxyphenyl)propanoic acid.

Phase II Metabolism:

Glucuronidation: The carboxylic acid group is a prime candidate for conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This would form a more water-soluble glucuronide conjugate, which can be readily excreted.

Acyl-CoA Thioester Formation: Similar to other carboxylic acid-containing compounds, this compound could be activated to its corresponding acyl-CoA thioester by acyl-CoA synthetases. researchgate.netnih.gov This reactive intermediate can then participate in further metabolic reactions.

Characterization of Metabolite Structures using Advanced Analytical Techniques

The definitive identification and structural elucidation of the predicted metabolites of this compound would necessitate the use of advanced analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the cornerstone of modern metabolite identification studies.

The process would involve:

Separation: Separation of the parent compound and its metabolites from the biological matrix (e.g., microsomal incubate, urine, plasma) using HPLC.

Detection and Fragmentation: Detection of the separated compounds by a mass spectrometer. The precursor ions of potential metabolites are then selected and fragmented to generate characteristic product ion spectra (MS/MS).

Structural Elucidation: The fragmentation patterns, along with the accurate mass measurements from HRMS, are used to deduce the chemical structure of the metabolites. Comparison with synthesized authentic standards would provide the ultimate confirmation of the proposed structures.

Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed for the unambiguous structural characterization of isolated metabolites, providing detailed information about the connectivity of atoms within the molecule.

Influence of Stereochemistry on Metabolic Fate

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). The stereochemistry of a molecule can significantly influence its interaction with enzymes, which are themselves chiral. This can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other.

A relevant example is the structural isomer of the target compound, baclofen (B1667701) (4-amino-3-(4-chlorophenyl)butanoic acid). Studies on baclofen have shown stereoselective metabolism, with the S-enantiomer undergoing oxidative deamination to a greater extent than the R-enantiomer. nih.govmdpi.comnih.gov This leads to differences in the pharmacokinetic profiles of the two enantiomers.

Based on this precedent, it is highly probable that the metabolism of this compound would also be stereoselective.

Table 2: Potential Stereoselective Metabolic Differences

| Enantiomer | Predicted Metabolic Preference | Potential Consequence |

| (R)-enantiomer | Potentially slower metabolism | Higher plasma concentrations, longer half-life |

| (S)-enantiomer | Potentially faster metabolism via oxidative deamination | Lower plasma concentrations, shorter half-life, formation of specific metabolites |

This stereoselectivity could have significant implications for the pharmacological and toxicological profile of the individual enantiomers. Therefore, any comprehensive metabolic investigation of this compound must consider the differential fate of its R- and S-isomers.

Applications in Advanced Chemical Synthesis Research

Utility as a Chiral Building Block in Complex Molecule Synthesis

Chiral amino acids and their derivatives are fundamental in chemical synthesis for their ability to facilitate the creation of complex molecules with specific three-dimensional arrangements. The enantiomeric form of a molecule can significantly influence its pharmacological profile, with one enantiomer potentially offering therapeutic benefits while the other might be inactive or even harmful. nbinno.com

The structure of molecules like 3-amino-2-(4-chlorophenyl)propanoic acid, which contains a chiral center, makes them ideal starting materials or intermediates for producing a wide range of bioactive compounds. This is of particular importance in the pharmaceutical sector, where stereochemistry is a key determinant of a drug's efficacy and safety. nbinno.com The presence of the 4-chlorophenyl group also plays a role in the molecule's hydrophobic properties. In medicinal chemistry, adjusting a compound's hydrophobicity is a common tactic to affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to target proteins. nbinno.com

Integration into Medicinal Chemistry Programs as a Key Intermediate

In the realm of drug discovery and development, this compound and its structural analogs serve as key pharmaceutical intermediates. nbinno.com Their incorporation into larger molecular frameworks can bestow specific pharmacological properties, making them a valuable resource in the process of discovering new drugs. nbinno.com Researchers frequently utilize such compounds to develop new drug candidates, including those aimed at treating central nervous system disorders. nbinno.com

The reliability of the supply and the quality of these intermediates are crucial for the success of multi-step synthesis pathways in medicinal chemistry programs. nbinno.com

Role in the Design and Synthesis of Neurological Agents

Compounds with a chlorophenyl-substituted carbon backbone have been investigated for their potential in developing agents that act on the central nervous system. For instance, synthetic cathinones are known to interfere with various brain mechanisms by affecting neurotransmitter release and receptor binding. nih.gov

A notable application in this area is the synthesis of Baclofen (B1667701), a muscle relaxant and antispastic agent that acts as an agonist for GABAB receptors. brieflands.compnu.ac.ir Baclofen is chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, a structural isomer of the subject compound. Various synthetic strategies have been developed to produce Baclofen, often involving intermediates that share the chlorophenylpropanoic acid scaffold. brieflands.comthieme-connect.com

Furthermore, research into new anticonvulsant and analgesic agents has led to the synthesis of derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide. mdpi.com These studies underscore the utility of chlorophenyl-substituted building blocks in the creation of novel neurological agents. mdpi.com

Contribution to the Synthesis of Active Pharmaceutical Ingredients (APIs) and their Intermediates

The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of the pharmaceutical industry. The development of efficient and cost-effective synthetic routes is a continuous effort.

As mentioned, a significant application of compounds related to this compound is in the production of the API Baclofen. pnu.ac.irthieme-connect.com One industrial synthesis approach involves a two-step process starting from commercially available materials to produce 3-(4-chlorophenyl)-3-cyanopropanoic acid. This intermediate is then reduced to yield Baclofen. thieme-connect.com This synthetic route is highlighted as being commercially viable, cost-effective, and environmentally friendly. thieme-connect.com

Another patented process describes the synthesis of Baclofen where 3-(4-chlorophenyl)-3-cyanopropanoic acid is hydrogenated in the presence of a metal catalyst and ammonia (B1221849) solution. google.com These examples clearly demonstrate the contribution of the 4-chlorophenyl propanoic acid framework to the synthesis of established APIs.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Methodologies

Current synthetic methods for 3-amino-2-(4-chlorophenyl)propanoic acid and its analogs often rely on established, multi-step procedures. A significant future direction lies in the development of more efficient, stereoselective, and environmentally benign synthetic strategies. The asymmetric synthesis of β-aryl-β-amino acids is a field of active research, and advancements here could be directly applied to the target molecule. acs.orgrsc.orgrsc.orggoogle.com

Future research should focus on:

Catalytic Asymmetric Synthesis: Exploring novel transition metal catalysts and organocatalysts could provide more direct and highly enantioselective routes, reducing the need for chiral auxiliaries or resolution steps. rsc.org

Biocatalysis: The use of enzymes, such as transaminases, could offer a green and highly specific method for producing enantiomerically pure this compound.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and more efficient production of the compound and its intermediates.

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy. | Catalyst design and optimization, substrate scope. |

| Biocatalysis | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate specificity. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Reactor design, optimization of reaction parameters. |

Deeper Mechanistic Insights into Biological Interactions

While the biological activities of some derivatives of this compound have been explored, a detailed understanding of the molecular mechanisms of action is largely outstanding. Given its structural similarity to other neuroactive compounds, such as GABA analogues, a key area of future research will be to elucidate its specific biological targets.

Open questions that need to be addressed include:

Target Identification: What are the primary molecular targets of this compound and its derivatives? Do they interact with GABA receptors, transporters, or other central nervous system targets? nih.govresearchgate.netnih.govucr.edumdpi.com

Computational Modeling: How can molecular docking and dynamics simulations be used to predict and rationalize the binding of these compounds to their biological targets?

Structure-Activity Relationship (SAR) Studies: What are the key structural features of the molecule that govern its biological activity and selectivity? Systematic modifications of the phenyl ring, the amino group, and the carboxylic acid moiety will be crucial to building comprehensive SAR models. tandfonline.com

Design of Next-Generation Derivatives for Specific Biological Targets

Building on a deeper mechanistic understanding, the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties is a logical next step. The core scaffold of this compound offers a versatile platform for chemical modification.

Future design strategies should consider:

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can guide the design of new derivatives with improved binding affinity. tandfonline.comnih.govpharmacophorejournal.comnih.govmdpi.com

Bioisosteric Replacement: Replacing the chlorophenyl group with other substituted aryl or heteroaryl rings could modulate the compound's electronic and steric properties, potentially leading to improved activity or altered selectivity.

Peptidomimetics: Incorporating the this compound scaffold into peptide sequences could lead to the development of novel peptidomimetics with enhanced stability and biological activity.

The following table outlines potential derivative classes and their intended therapeutic applications.

| Derivative Class | Potential Therapeutic Target | Rationale |

| Cyclic Analogs | Constrained conformations for improved receptor binding. | To enhance selectivity for specific receptor subtypes. |

| Fluorinated Derivatives | Enhanced metabolic stability and binding affinity. | To improve pharmacokinetic properties. |

| Prodrugs | Improved bioavailability and targeted delivery. | To overcome challenges with drug absorption and distribution. |

Integration with Advanced Screening Technologies in Chemical Biology

The discovery of novel biological activities for this compound and its derivatives can be accelerated by leveraging advanced screening technologies. These platforms allow for the rapid evaluation of large compound libraries against a multitude of biological targets.

Key technologies to be integrated include:

High-Throughput Screening (HTS): HTS assays, particularly those for G-protein coupled receptors and ion channels, can efficiently screen libraries of derivatives to identify hits for further optimization. nih.govresearchgate.netnih.govucr.edumdpi.com

DNA-Encoded Libraries (DELs): The synthesis of DELs based on the this compound scaffold would enable the screening of billions of compounds against various protein targets, significantly increasing the probability of discovering novel binders. nih.govnih.govhotspotthera.comresearchgate.net

Organoid Screening: The use of patient-derived organoids, especially brain organoids, can provide a more physiologically relevant context for testing the efficacy and neuroactivity of new derivatives, bridging the gap between in vitro and in vivo studies. drugtargetreview.comnih.govnih.govpromega.comcrownbio.com

Role in Emerging Areas of Chemical Research

The unique structural features of this compound position it as a valuable building block in several emerging areas of chemical research.

Potential future applications include:

Foldamer Research: As a β-amino acid, this compound can be incorporated into unnatural peptide backbones to create foldamers with well-defined three-dimensional structures. These foldamers could have applications in materials science and as novel therapeutic agents that are resistant to proteolytic degradation. rsc.orgacs.orgnih.govresearchgate.netacs.org

Chemical Probes: Derivatives of this compound could be functionalized to serve as chemical probes for studying biological processes, for example, by incorporating fluorescent tags or photo-crosslinking groups.

Catalyst Development: The presence of both an amino and a carboxylic acid group, along with the chlorinated phenyl ring, could be exploited in the design of novel organocatalysts. The specific stereochemistry and electronic properties of the molecule could lead to catalysts with unique reactivity and selectivity.

Q & A

Basic Research Question

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm).

- FT-IR : Carboxylic acid (1700–1720 cm) and amine (3300–3500 cm) stretches.

- HRMS : Exact mass confirmation (e.g., [M+H] = 228.0662 for CHClNO).

Data Reference : Structural analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid were characterized via H NMR and high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.